N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
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Overview
Description
“N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatile biological activity. The compound also contains bromine and chlorine atoms, which could potentially make it reactive .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, substituted with a 3-chlorophenyl group and an acetamide group linked to a 4-bromophenyl group. The presence of the halogens (bromine and chlorine) could have significant effects on the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens and the piperazine ring could affect its polarity, solubility, melting point, boiling point, and other properties .Scientific Research Applications
Synthesis and Antimicrobial Properties
A study by Mehta et al. (2019) explored the synthesis of similar acetamide derivatives and evaluated their antimicrobial and anticancer activities. They found that some compounds displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole.
Structural Assignments and Potential as Antitumor Agents
Wujec and Typek (2023) reported on a novel compound structurally similar to N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, obtained via a multi-step protocol and characterized for its structure, possibly hinting at its antitumor potential.
Synthesis and Evaluation as CNS Agents
In research conducted by Verma, Kumar, and Kumar (2017), N-substituted acetamides with a similar structure were synthesized and evaluated for their central nervous system (CNS) effects. Their study revealed that these compounds docked well into the GABAA receptor, indicating potential as CNS agents.
Bench Synthesis and Pilot Production
The work of Guillaume et al. (2003) described a practical process for synthesizing a related compound, highlighting its potential for large-scale production and applications.
Anticancer Activity
Xin et al. (2018) synthesized derivatives with structures similar to the compound and evaluated their antiproliferative activity. Some compounds showed promising antitumor activity, especially against human esophageal cancer cells.
VEGFR-2-TK Inhibition and Antiproliferative Activity
Hassan et al. (2021) synthesized acetamide derivatives that exhibited significant anticancer activity, highlighting their potential in targeting VEGFR-2-TK for cancer treatment.
Molecular Docking and Potential as Anti-Cancerous Drugs
Mary et al. (2021) reported on a benzoxazole derivative with a structure similar to the compound , showing potential as an anti-cancerous drug based on molecular docking studies.
Potential Pesticides
In a study by Olszewska et al. (2011), N-derivatives of a related compound were characterized by X-ray powder diffraction and identified as potential pesticides.
Antibacterial Activity
Iqbal et al. (2017) synthesized acetamide derivatives with structures similar to the compound and evaluated their antibacterial potentials, finding some compounds to be moderate inhibitors, especially against Gram-negative bacterial strains.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O/c19-14-4-6-16(7-5-14)21-18(24)13-22-8-10-23(11-9-22)17-3-1-2-15(20)12-17/h1-7,12H,8-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEMEJXJPBESQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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